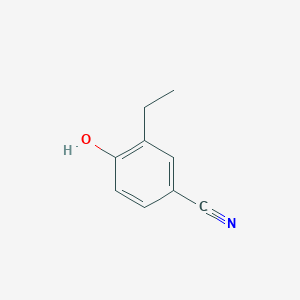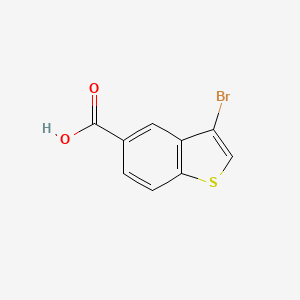
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride
Vue d'ensemble
Description
“2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” is a chemical compound with the CAS Number: 1690144-21-8. It has a molecular weight of 226.71 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Synthesis Analysis
The synthesis of isoindoline derivatives, which includes “this compound”, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m0./s1 . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), a hydrogen atom (H), and a carbon atom © in the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 226.71 . It is a powder that is stored at 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
- The compound has been utilized in the synthesis of a variety of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones, achieved by selective 2-alkylation, derived from 2-cyanobenzaldehyde and alkyl halides in a phase-transfer catalyst system (Sato, Senzaki, Goto, & Saito, 1986).
- An innovative three-component condensation process leading to amino-(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)-acetonitriles has been developed, representing a novel class of isoindolinones (Opatz & Ferenc, 2004).
Chemical Structure and Properties
- Research has led to the synthesis of 4-trifluoromethyl-3,4-dihydro-1,3,5-triazino[2,1-a]isoindol-2-ones, showcasing the impact of substituents and temperature on the regioselectivity of reactions involving these compounds (Biitseva et al., 2007).
- The compound's derivatives have been synthesized with potential for biological applications, as illustrated by the synthesis of 1-alkyl-4a-(4-chlorophenyl)-4,4a-dihydropyrimido[6,1-a]isoindol-9(3H)-ones (Eberle & Brzechffa, 1988).
Analytical and Detection Applications
- The compound has been employed in the design of reagents for ultrasensitive determination of primary amines in capillary electrophoresis using laser fluorescence detection, indicating its utility in sensitive analytical techniques (Liu, Hsieh, Wiesler, & Novotny, 1991).
Biological and Pharmaceutical Research
- Its derivatives have been explored for their potential in biological and pharmaceutical applications, as shown by the study of Candida antarctica Lipase B in a chemoenzymatic route to cyclic α‐quaternary α‐amino acid enantiomers (Li, Rantapaju, & Kanerva, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. This receptor plays a crucial role in various cellular functions, including cell adhesion, proliferation, differentiation, migration, and matrix remodeling .
Mode of Action
This compound interacts with DDR1 by binding to it . This binding suppresses the kinase activity of DDR1 . The compound inhibits DDR1 signaling induced by collagen and the process of epithelial-mesenchymal transition .
Biochemical Pathways
The inhibition of DDR1 by this compound affects various biochemical pathways. Primarily, it impacts the collagen-induced DDR1 signaling pathway . By inhibiting this pathway, the compound can suppress the epithelial-mesenchymal transition, a critical process in cancer progression .
Result of Action
The result of the action of this compound is the potent inhibition of DDR1 signaling and epithelial-mesenchymal transition . This inhibition can suppress the colony formation of pancreatic cancer cells . The compound has also shown promising therapeutic efficacy in in vivo models of pancreatic cancer .
Analyse Biochimique
Biochemical Properties
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with ubiquitin E3 ligase cereblon, which induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These interactions are essential for its immunomodulatory and antitumor effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to possess pleiotropic antitumor effects, making it useful in the treatment of multiple myeloma and myelodysplastic syndrome . These effects are mediated through its interactions with transcription factors and other cellular proteins.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of specific transcription factors . This degradation process is crucial for its therapeutic effects, as it modulates the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of specific enzymes . These interactions are essential for its biochemical and therapeutic effects, as they influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-amino-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-10-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAQTSNCMFWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)





![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)



![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)

